molecular formula C27H26BrO2P B1625132 (3,5-Dimethoxybenzyl)triphenylphosphonium bromide CAS No. 24131-30-4

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide

Cat. No. B1625132
CAS RN: 24131-30-4
M. Wt: 493.4 g/mol
InChI Key: JMJMXUZILDIHQD-UHFFFAOYSA-M
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Description

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide, commonly referred to as DMBTPB, is a quaternary ammonium salt that is used as a catalyst in organic synthesis. It is a white solid that is soluble in organic solvents and has a melting point of around 200°C. DMBTPB is used in a variety of laboratory experiments and applications, including drug synthesis, organic synthesis, and biochemistry. It is also used in the synthesis of various compounds, such as peptides and nucleic acids.

Scientific Research Applications

Structural Properties

  • Structural Analysis for Synthesis of Dendritic Materials : The structural properties of 3,5-dimethoxybenzyl bromide, a closely related compound to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, were determined using X-ray diffraction. These compounds are of interest as building blocks for the synthesis of dendritic materials, with notable differences in structural properties observed between similar molecules (Pan et al., 2005).

Synthesis Applications

  • Synthesis of Indoles : (2-Aminobenzyl) triphenylphosphonium bromide, related to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, has been used in the microwave-assisted synthesis of 2-substituted indoles, a process yielding high yields in a one-pot reaction. This method was applied in the formal total synthesis of arcyriacyanin A (Kraus & Guo, 2008).

Photochemistry Studies

  • Investigating Photochemistry of Benzyl Derivatives : The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups was examined, revealing insights into the behavior of such compounds under specific conditions. This study aids in understanding the photochemistry of related arylmethyl substrates (DeCosta et al., 2000).

Mitochondrial Research

  • Mitochondrial Hydrogen Peroxide Measurement : A method using MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) was developed to assess changes in hydrogen peroxide within the mitochondrial matrix of living Drosophila. This method highlights the potential for related triphenylphosphonium compounds in investigating mitochondrial processes (Cochemé et al., 2012).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : The (2-aminobenzyl)triphenylphosphonium bromide, a compound similar to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, has been studied for its efficacy as an eco-friendly inhibitor against mild steel corrosion in acidic environments. This research could be indicative of the potential applications of similar compounds in corrosion inhibition (Goyal et al., 2018).

properties

IUPAC Name

(3,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O2P.BrH/c1-28-23-18-22(19-24(20-23)29-2)21-30(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJMXUZILDIHQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449896
Record name (3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide

CAS RN

24131-30-4
Record name (3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3,5-dimethoxybenzyl triphenylphosphonium bromide is prepared by refluxing a mixture of 3,5-dimethoxybenzyl bromide (12 g.) and triphenylphosphine (14.2 g.) in acetonitrile (200 ml.) for one hour. The reaction mixture is then cooled and the crystalline product recovered by filtration, washed with ether and dried (20 g.); m.p. 269°-270° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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